molecular formula C7H16ClNO2 B1525038 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride CAS No. 1334147-04-4

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride

Cat. No. B1525038
M. Wt: 181.66 g/mol
InChI Key: RKJIIRZLONSRMA-UHFFFAOYSA-N
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Description

“2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1334147-04-4 . It is a powder in physical form . The molecular weight of this compound is 181.66 .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride” is C7H16ClNO2 .


Physical And Chemical Properties Analysis

“2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride” is a powder in physical form . It has a molecular weight of 181.66 .

Scientific Research Applications

Synthesis and Properties of Protic Hydroxylic Ionic Liquids

Research by Shevchenko et al. (2017) explored the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers. The study highlighted the production of hydroxylic ionic liquids through the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole, followed by neutralization with ethanesulfonic acid. These ionic liquids exhibited low glass transition temperatures and high conductivity, suggesting potential applications in electrochemical devices and green solvents (Shevchenko et al., 2017).

Metal-free Photosensitization for Oxyimination of Alkenes

Patra et al. (2021) introduced a metal-free photosensitization protocol that allows for the simultaneous introduction of amine and alcohol functionalities into alkene feedstocks. This method utilizes oxime carbonate as a bifunctional reagent, demonstrating a novel approach to synthesizing 1,2-aminoalcohols, which are pivotal in pharmaceuticals and natural products. This advancement in synthetic chemistry enables more efficient and sustainable production of high-value organic molecules (Patra et al., 2021).

Enantioselective Synthesis Utilizing Amino Alcohols

The work by Demir et al. (2003) focused on the enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol, demonstrating its utility as a chiral building block for the preparation of serine and azasugars. Through selective conversion and oxazaborolidine-catalyzed enantioselective reduction, high enantiomeric excesses were achieved, underscoring the importance of amino alcohols in asymmetric synthesis (Demir et al., 2003).

Catalytic Asymmetric Synthesis of Amino Alcohols

Ramasastry et al. (2007) reported on the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic reactions. This research highlights the versatility of amino alcohols as intermediates in the synthesis of biologically active molecules and natural products, offering a practical approach to obtaining these important motifs with high enantioselectivity (Ramasastry et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-amino-1-(oxan-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJIIRZLONSRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride

CAS RN

1334147-04-4
Record name 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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